アセチル-L-バリンメチルアミド

説明

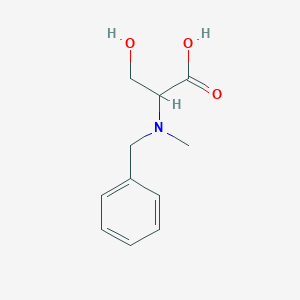

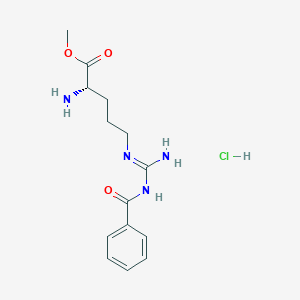

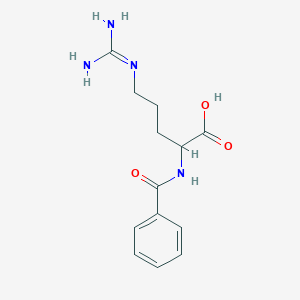

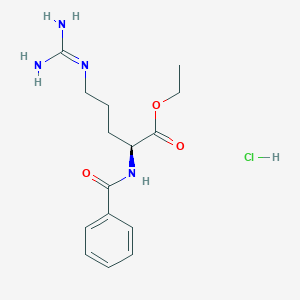

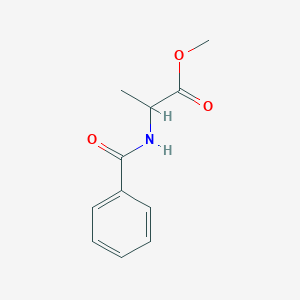

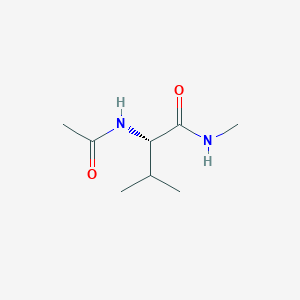

Acetyl-L-valine methyl amide is a biochemical compound used for proteomics research . It has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . It is also known as (S)-2-acetamido-N,3-dimethylbutanamide .

Physical And Chemical Properties Analysis

Acetyl-L-valine methyl amide has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . The heat capacity and phase behavior of similar compounds, N-acetyl amides of aliphatic amino acids, were determined in a wide temperature range using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Tian–Calvet, and relaxation calorimetry .

科学的研究の応用

熱力学的検討

アセチル-L-バリンメチルアミドは、アミノ酸L-バリンの誘導体として、アミノ酸とその誘導体に関する信頼性の高いデータを確立するための熱力学的検討に使用されています。 これらの研究では、タンパク質の性質とその様々な条件下における相互作用を理解するために不可欠な熱容量と相挙動を測定します .

微生物細胞工学

バイオテクノロジーの分野では、アセチル-L-バリンメチルアミドは、L-バリンの生産のための微生物細胞のエンジニアリングにおいて重要です。L-バリンは、動物飼料、化粧品、医薬品、農業において用途がある必須アミノ酸です。 L-バリンの微生物生産を最適化することは重要な研究分野であり、アセチル-L-バリンメチルアミドのような誘導体はこれらのプロセスにおいて役割を果たしています .

医薬品用途

アセチル-L-バリンメチルアミドは、医薬品化合物の合成に使用されます。例えば、高血圧や心不全の治療に処方されるバルサルタンなどの薬物の製造における前駆体となりえます。 この化合物は、このような薬物の合成における役割を果たしており、医療におけるその重要性を証明しています .

化粧品業界

化粧品では、アセチル-L-バリンメチルアミド誘導体は、保湿特性のために使用されています。 これらの誘導体は、敏感肌用の製品に使用されるペプチドの合成に関与しており、この化合物がスキンケア製剤の開発における有用性を示しています .

農業

農業研究では、アセチル-L-バリンメチルアミド誘導体は、バイオスタ

将来の方向性

Future research could focus on the transamidation of unactivated amides, including Acetyl-L-valine methyl amide . Additionally, the use of deep eutectic solvents for N-Boc deprotection presents an efficient and sustainable method for N-Boc deprotection, which could be applied to Acetyl-L-valine methyl amide .

作用機序

Target of Action

It’s known that similar compounds, such as n-acetyl amino acids, target various enzymes and transporters in the body . These targets play crucial roles in numerous biological processes, including protein synthesis, cellular signaling, and metabolic regulation.

Mode of Action

It’s suggested that acetylation of amino acids like leucine can switch its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters could potentially alter the compound’s interaction with its targets and induce changes in cellular processes.

Biochemical Pathways

The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . Acetyl-L-valine methyl amide might interact with similar pathways, affecting their downstream effects.

Pharmacokinetics

It’s suggested that acetylation can enhance the pharmacokinetic properties of amino acids . For instance, acetylation of leucine switches its uptake into cells, potentially impacting its bioavailability .

Result of Action

It’s suggested that the compound might have inhibitory activity on the growth of certain cells, similar to other n-acetyl amino acids .

Action Environment

The action, efficacy, and stability of Acetyl-L-valine methyl amide can be influenced by various environmental factors. For instance, the medium formulation, the physiological state of the cells, and the induction timing can affect the production of related compounds

生化学分析

Biochemical Properties

It is known that the compound is related to L-valine, an essential amino acid that plays a key role in various biochemical reactions . L-valine is involved in protein synthesis and is a critical component of various enzymes and proteins

Cellular Effects

L-valine, a related compound, is known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that N-acyl-alpha amino acids, the class of compounds to which Acetyl-L-valine methyl amide belongs, are involved in the formation of an acyl phosphate, which is then used for the generation of an amide bond . This suggests that Acetyl-L-valine methyl amide may interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of Acetyl-L-valine methyl amide in laboratory settings. The heat capacity and phase behavior of N-acetyl amides of aliphatic amino acids, a related group of compounds, have been studied in a wide temperature range using various calorimetry techniques .

Metabolic Pathways

It is known that L-valine, a related compound, is involved in several metabolic pathways, including the biosynthesis of branched-chain amino acids . It is possible that Acetyl-L-valine methyl amide may be involved in similar pathways.

Transport and Distribution

The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . LAT1 is predominantly expressed in various tissues and is known to mediate the transport of essential amino acids. It is possible that Acetyl-L-valine methyl amide may be transported and distributed within cells and tissues via similar mechanisms.

Subcellular Localization

N-terminal acetylation, a common protein modification, has been shown to affect protein–protein interactions, subcellular localization, folding, aggregation, or degradation of proteins . It is possible that Acetyl-L-valine methyl amide may undergo similar modifications that direct it to specific compartments or organelles within the cell.

特性

IUPAC Name |

(2S)-2-acetamido-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERMWOUCIZTOBO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427190 | |

| Record name | Acetyl-L-valine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19701-84-9 | |

| Record name | (2S)-2-(Acetylamino)-N,3-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19701-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-L-valine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。